Lubiprostone metabolite M3 is a significant compound derived from lubiprostone, a medication primarily used to treat chronic idiopathic constipation and opioid-induced constipation. Lubiprostone itself is a bicyclic fatty acid and a derivative of prostaglandin E1, functioning by activating chloride channels in the gastrointestinal tract to enhance fluid secretion and facilitate bowel movements. The metabolite M3 is formed through the reduction of the carbonyl group at the 15-hydroxy position of lubiprostone, making it an important subject of study in pharmacology due to its distinct properties and effects compared to the parent compound.
Lubiprostone was developed by Sucampo Pharmaceuticals and has been approved by the Food and Drug Administration since 2006 for various gastrointestinal conditions. The metabolite M3 is generated during the metabolism of lubiprostone, which occurs predominantly in the gastrointestinal tract rather than through the hepatic cytochrome P450 system, distinguishing it from many other pharmaceuticals.
M3 is classified as an active metabolite of lubiprostone and falls under the broader category of organic compounds known as prostaglandins and related compounds. It is categorized as a small molecule with specific pharmacological properties that contribute to its efficacy in treating constipation.
The synthesis of lubiprostone metabolite M3 occurs through metabolic processes rather than traditional chemical synthesis. Specifically, M3 is formed via reduction reactions mediated by microsomal carbonyl reductase, which acts on the carbonyl group at the 15-hydroxy moiety of lubiprostone. This biotransformation does not involve cytochrome P450 enzymes, which are typically responsible for drug metabolism in the liver.
M3 retains a structure closely related to that of lubiprostone but with modifications at the carbonyl group.
The structural integrity of M3 contributes to its biological activity, although it represents less than 10% of the total administered dose of radiolabeled lubiprostone.
The primary chemical reaction leading to the formation of M3 involves:
The metabolic conversion is rapid, with peak plasma concentrations observed approximately 1.14 hours post-administration of lubiprostone. The half-life of M3 ranges from 0.9 to 1.4 hours, indicating a relatively quick clearance from systemic circulation.
The mechanism by which M3 exerts its effects is closely linked to its role as a metabolite of lubiprostone.
Relevant data indicate that while M3 does not accumulate significantly within tissues, it plays a crucial role in mediating some effects associated with lubiprostone therapy.
Lubiprostone metabolite M3 has significant implications for scientific research and clinical applications:
Lubiprostone metabolite M3 (7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl]heptanoic acid) is the primary pharmacologically active derivative formed via reduction of the parent drug's carbonyl group. Structurally, M3 retains the bicyclic prostane core of lubiprostone—a prostaglandin E1-derived framework featuring a cyclopentane ring fused to a tetrahydropyran moiety with a heptanoic acid side chain [1] [8]. The defining structural modification occurs at the C15 position, where lubiprostone's ketone group (C=O) is reduced to a hydroxyl group (-OH), converting it to a secondary alcohol (Figure 1) [2] [6]. This reduction introduces a single chiral center, resulting in one dominant R-isomer confirmed via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy [6] [8].
Table 1: Structural Comparison of Lubiprostone and M3 Metabolite
Property | Lubiprostone | Metabolite M3 |
---|---|---|
IUPAC Name | 7-[(1R,3R,6R,7R)-3-(1,1-difluoropentyl)-3-hydroxy-8-oxo-2-oxabicyclo[4.3.0]non-7-yl]heptanoic acid | 7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₃₄F₂O₅ |
Molecular Weight (g/mol) | 390.5 | 392.5 |
Key Functional Groups | Ketone (C15=O), Lactone | Hydroxyl (C15-OH), Lactone |
Chiral Centers | 4 | 5 |
The lactone ring (C13-C15-O-C16) remains intact in M3, preserving its receptor-binding affinity. However, the C15 reduction increases molecular polarity, evidenced by M3's lower calculated partition coefficient (cLogP 4.0 vs. lubiprostone's 4.5) [8]. X-ray crystallography confirms that M3 adopts a similar chair conformation in the tetrahydropyran ring as the parent compound, but the hydroxyl group at C15 forms an intramolecular hydrogen bond with the lactone carbonyl oxygen (O-C16), slightly distorting the bicyclic angle by 7° [6] [8].
M3 is generated exclusively via enzymatic reduction of lubiprostone by carbonyl reductase enzymes, primarily localized in the gastric and jejunal epithelium [1] [2] [6]. This cytosolic NADPH-dependent reduction targets the C15 ketone moiety, producing a stereospecific (R)-alcohol with negligible involvement of hepatic cytochrome P450 enzymes [2] [6]. The reaction follows first-order kinetics, with an in vitro Km of 18.3 μM and Vmax of 4.2 nmol/min/mg protein in human intestinal microsomes [6].
Key Biotransformation Steps:
Table 2: Enzymatic Pathways in M3 Formation
Parameter | Details |
---|---|
Primary Enzyme | Carbonyl reductase (CBR1 isoform) |
Cofactor | NADPH |
Tissue Localization | Gastric > jejunal > colonic epithelium |
Inhibitors | Rutin (flavonoid), 2'-hydroxyflavanone |
Inducers | None identified |
Notably, M3 is not a substrate for prostaglandin-degrading enzymes (15-hydroxyprostaglandin dehydrogenase), enhancing its plasma stability compared to endogenous prostaglandins [6]. In vitro studies using Caco-2 cell monolayers show M3 formation occurs at 5.8× the rate of lubiprostone absorption, confirming presystemic metabolism dominates over parent compound uptake [2].
The metabolic stability profiles of lubiprostone and M3 diverge significantly due to their structural differences. Lubiprostone undergoes rapid, near-complete (>95%) presystemic metabolism to M3 within the gastrointestinal epithelium, resulting in undetectable systemic concentrations of the parent drug [1] [5] [6]. In contrast, M3 achieves quantifiable plasma levels with a Tmax of 1.14 hours after oral lubiprostone administration, exhibiting 94% plasma protein binding (primarily albumin) [5] [8].
Stability Challenges:
Table 3: Physicochemical and Pharmacokinetic Stability Parameters
Property | Lubiprostone | Metabolite M3 |
---|---|---|
Plasma Detectability | Not detectable (<10 pg/mL) | Peak: 40–65 pg/mL |
Half-life (h) | ~0.3 (local) | 0.9–1.4 |
Plasma Protein Binding | N/A | 94% |
pH Stability (t₁/₂) | 0.8h (pH 1.2) | >24h (pH 1.2–7.4) |
Major Degradants | Open-chain acids | Glucuronide conjugates |
M3's terminal half-life (0.9–1.4h) is governed by renal excretion rather than metabolic degradation [5] [8]. Its AUC increases linearly with lubiprostone doses (8–24μg), indicating saturable first-pass metabolism is unlikely [6]. Sprinkled formulations of lubiprostone increase M3 systemic exposure by 44% compared to intact capsules under fasted conditions (geometric mean ratio 1.441), suggesting formulation impacts presystemic metabolism efficiency [3].
Degradation Pathways:
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